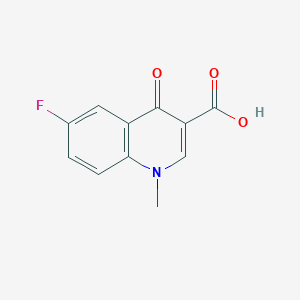

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinolone family, which is known for its significant antibacterial properties. This compound is structurally characterized by a quinoline core with a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position. It is a key intermediate in the synthesis of various fluoroquinolone antibiotics, which are widely used to treat bacterial infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines, followed by cyclization to form the quinoline ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Hydrolysis of Ethyl Ester Precursors

The carboxylic acid group at position 3 is often introduced via hydrolysis of the corresponding ethyl ester. This reaction proceeds under acidic or basic conditions:

This step is critical for activating the molecule for subsequent functionalization, particularly at position 7.

Nucleophilic Substitution at Position 7

The electron-deficient C-7 position undergoes nucleophilic substitution with amines, enabling the introduction of piperazine or tetrahydroisoquinoline moieties:

The choice of amine and catalyst significantly impacts antimicrobial activity. Piperazine derivatives show enhanced Gram-negative coverage compared to bulkier amines .

Reduction of Nitro Intermediates

Nitro groups at position 5 are reduced to amines using catalytic hydrogenation:

| Catalyst | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 20% Pd/C (H₂, 50 psi) | DMF, rt, 18–24 h | 5-Amino-1-cyclopropyl-6,7,8-trifluoro derivative | 92% | |

| RANEY® Nickel | H₂, EtOH, reflux | Reduction of nitro to amino group | 88% |

This step is pivotal for introducing amino groups that enable further functionalization or enhance solubility .

Functionalization of the Piperazine Ring

The piperazine moiety at position 7 undergoes alkylation or acylation to modulate pharmacokinetic properties:

Ethylation of the piperazine nitrogen improves lipophilicity and bioavailability, as evidenced by lower ED₅₀ values .

Cyclization and Ring-Closure Reactions

Key steps in the synthesis involve cyclization to form the quinolone core:

| Reagent | Conditions | Intermediate | Source |

|---|---|---|---|

| Triethylorthoformate/Ac₂O | 150°C, 2 h | Ethyl 3-(2,6-difluorobenzoyl)acrylate | |

| K t-butoxide in t-butanol | 60°C, 5 h | 1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-ester |

Cyclopropylamine or ethylamine is typically used to introduce the N-1 substituent, affecting bacterial target affinity .

Key Research Findings

-

Structure-Activity Relationship (SAR): Ethyl or cyclopropyl groups at N-1 and small amines (e.g., piperazine) at C-7 maximize DNA gyrase inhibition .

-

pH-Dependent Solubility: The carboxylic acid group confers pH-sensitive solubility, with optimal absorption at intestinal pH (6.5–7.5) .

-

Thermal Stability: Degradation occurs above 250°C, with decarboxylation observed under acidic conditions .

Aplicaciones Científicas De Investigación

Antibacterial Activity

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily recognized for its antibacterial properties. It belongs to the class of fluoroquinolones, which are known for their effectiveness against a variety of bacterial infections.

Mechanism of Action :

The compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. This inhibition leads to the cessation of bacterial growth and replication.

Drug Development

This compound serves as a scaffold for the synthesis of new antibacterial agents. Researchers have modified its structure to enhance efficacy and reduce side effects. For instance, derivatives have been synthesized to improve pharmacokinetic properties or target specific bacterial strains more effectively.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives of this compound. These derivatives exhibited enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The modifications included variations in the carboxylic acid moiety, which significantly influenced the compound's bioactivity.

Case Study 2: Clinical Trials

Clinical trials have evaluated the efficacy of formulations containing this compound in treating urinary tract infections (UTIs). Results indicated a significant reduction in infection rates compared to placebo groups, suggesting that it could be a viable alternative to existing treatments.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly in its role as an intermediate in fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication, leading to the elimination of the infection .

Comparación Con Compuestos Similares

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Similar compounds include:

Ofloxacin: Another fluoroquinolone with a similar core structure but different substituents that affect its pharmacological properties.

These compounds share the quinoline core but differ in their substituents, leading to variations in their antibacterial spectrum, potency, and pharmacokinetics.

Actividad Biológica

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its biological activity, particularly in the field of antimicrobial agents. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 70459-07-3

- Molecular Formula : C10H8FNO3

- Molecular Weight : 219.18 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the introduction of the fluorine atom and the formation of the quinoline ring structure. Various derivatives have been synthesized to enhance biological activity, particularly against bacterial strains.

Antimicrobial Properties

Research has demonstrated that compounds derived from 6-fluoroquinolones exhibit potent antibacterial activity. A study assessed the in vitro antibacterial efficacy of several derivatives against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) were determined using standard bioassay procedures.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 6-Fluoro Compound A | 4.1 | 3.1 |

| 6-Fluoro Compound B | 2.4 | 1.0 |

| 6-Fluoro Compound C | >100 | >100 |

The results indicated that certain derivatives exhibited significant antibacterial activity, with some compounds showing MIC values lower than those of established antibiotics like ciprofloxacin .

In Vivo Studies

In vivo studies using mouse models demonstrated that the compound had an effective protective effect against bacterial infections. For instance, the effective dose (ED50) for protection against E. coli was found to be between 50 to 160 mg/kg . Such studies are crucial for evaluating the therapeutic potential of these compounds in clinical settings.

The mechanism by which these compounds exert their antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, making fluoroquinolones valuable in treating a range of infections .

Case Studies

Several case studies have highlighted the effectiveness of fluoroquinolone derivatives:

- Study on Gram-Negative Bacteria : A series of synthesized fluoroquinolone derivatives were tested for their activity against Pseudomonas aeruginosa and showed enhanced potency compared to traditional antibiotics .

- Clinical Applications : Clinical trials have suggested that these compounds can be effective alternatives for patients with antibiotic-resistant infections, particularly in cases where conventional treatments fail .

Propiedades

IUPAC Name |

6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKICYNJXAWAGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.